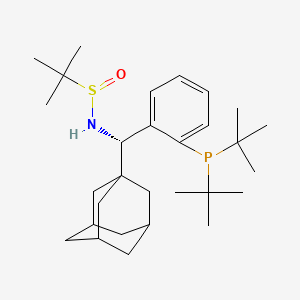
(R)-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Derivative: This involves the functionalization of adamantane to introduce the necessary functional groups.
Introduction of the Phosphanyl Group: This step involves the reaction of the adamantane derivative with a phosphine reagent, such as di-tert-butylphosphine.
Formation of the Sulfinamide Group: This step involves the reaction of the intermediate with a sulfinylating agent to introduce the sulfinamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl or sulfinamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, making it useful in homogeneous catalysis.
Biology
In biology, this compound can be used as a probe to study the interactions of phosphanyl and sulfinamide groups with biological molecules. It can also be used to investigate the effects of these groups on biological activity.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its unique structure and potential biological activity. It can be used to study the effects of adamantane, phosphanyl, and sulfinamide groups on drug efficacy and safety.
Industry
In industry, the compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with transition metals, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound features a similar phosphanyl group but lacks the adamantane and sulfinamide groups.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound features two phosphanyl groups but lacks the adamantane and sulfinamide groups.
Uniqueness
®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This unique structure allows it to interact with a wide range of molecular targets, making it useful in various applications.
Properties
Molecular Formula |
C29H48NOPS |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33?/m1/s1 |
InChI Key |
ANDAEMPIIGEHED-GICHWERBSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















